1-(3-Chloropropyl)-2-(difluoromethoxy)-6-(trifluoromethylthio)benzene
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Overview
Description
1-(3-Chloropropyl)-2-(difluoromethoxy)-6-(trifluoromethylthio)benzene is a complex organic compound characterized by the presence of chloropropyl, difluoromethoxy, and trifluoromethylthio groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-2-(difluoromethoxy)-6-(trifluoromethylthio)benzene typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Halogenation: Introduction of the chloropropyl group via halogenation reactions.
Methoxylation: Incorporation of the difluoromethoxy group through nucleophilic substitution reactions.
Thioether Formation: Addition of the trifluoromethylthio group using thiolation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to scale up production efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloropropyl)-2-(difluoromethoxy)-6-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding sulfoxides or sulfones.
Reduction: Reduction of the chloropropyl group to a propyl group.
Substitution: Nucleophilic substitution reactions at the chloropropyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of propyl derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1-(3-Chloropropyl)-2-(difluoromethoxy)-6-(trifluoromethylthio)benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-2-(difluoromethoxy)-6-(trifluoromethylthio)benzene involves interactions with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-(trifluoromethylthio)benzene
- 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene
- 1-(3-Chloropropyl)-3-(difluoromethoxy)-4-(trifluoromethylthio)benzene
Uniqueness
1-(3-Chloropropyl)-2-(difluoromethoxy)-6-(trifluoromethylthio)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C11H10ClF5OS |
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Molecular Weight |
320.71 g/mol |
IUPAC Name |
2-(3-chloropropyl)-1-(difluoromethoxy)-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C11H10ClF5OS/c12-6-2-3-7-8(18-10(13)14)4-1-5-9(7)19-11(15,16)17/h1,4-5,10H,2-3,6H2 |
InChI Key |
PXMVUSQBIRWLCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)SC(F)(F)F)CCCCl)OC(F)F |
Origin of Product |
United States |
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